RMM-46

Descripción general

Descripción

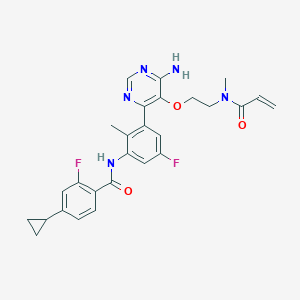

RMM 46 es un inhibidor covalente reversible y selectivo para las quinasas de la familia de la proteína quinasa activada por mitógenos y estrés (MSK) y la quinasa ribosomal S6 (RSK). Es conocido por su alta eficiencia de ligando y selectividad, lo que lo convierte en una herramienta valiosa en la investigación científica .

Aplicaciones Científicas De Investigación

RMM 46 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como herramienta para estudiar la inhibición de las quinasas y la cinética enzimática.

Biología: Se emplea en estudios de señalización celular para comprender el papel de las quinasas MSK y RSK en varios procesos celulares.

Medicina: Se investiga por sus posibles aplicaciones terapéuticas en enfermedades donde están implicadas las quinasas MSK y RSK, como el cáncer y los trastornos inflamatorios.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las quinasas MSK y RSK

Mecanismo De Acción

RMM 46 ejerce sus efectos modificando covalentemente los residuos de cisteína en el sitio de unión al ATP de las quinasas MSK y RSK. Esta modificación inhibe la actividad quinasa, lo que lleva al bloqueo de las vías de señalización aguas abajo. Los objetivos moleculares y las vías implicadas incluyen la fosforilación de la proteína de unión al elemento de respuesta al cAMP (CREB) y otros efectores aguas abajo .

Análisis Bioquímico

Biochemical Properties

RMM-46 plays a crucial role in biochemical reactions by inhibiting specific kinases within the MSK/RSK family . It exhibits high selectivity for RSK2 over other kinases such as NEK2 and PLK1 . The compound interacts with enzymes like MSK1, MSK2, RSK2, and RSK3, reducing CREB phosphorylation in HeLa cells . These interactions are essential for modulating various cellular processes, including cell growth and differentiation .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In HeLa cells, this compound reduces CREB phosphorylation, which is a critical step in the regulation of gene expression . This modulation can lead to changes in cellular behavior, including altered cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific kinases within the MSK/RSK family . By forming reversible covalent bonds with these kinases, this compound inhibits their activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in changes in gene expression and cellular behavior, making this compound a valuable tool for studying kinase-related processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Its degradation over time can impact its effectiveness, necessitating careful monitoring during experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target kinases without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications . These dosage-dependent effects are crucial for understanding the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s interactions with specific kinases can influence metabolic processes, leading to changes in cellular metabolism . Understanding these metabolic pathways is essential for elucidating the compound’s overall impact on cellular function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy . The transport and distribution of this compound are critical factors that determine its therapeutic potential and effectiveness in various cellular contexts .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function . The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This subcellular localization is essential for understanding how this compound exerts its effects at the molecular level and its overall impact on cellular function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

RMM 46 se sintetiza a través de una serie de reacciones químicas que involucran cianoacrilamida y varios otros reactivos.

Métodos de producción industrial

La producción industrial de RMM 46 implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso normalmente incluye varios pasos de purificación, como recristalización y cromatografía, para lograr la calidad del producto deseada.

Análisis De Reacciones Químicas

Tipos de reacciones

RMM 46 experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran RMM 46 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones de reacción generalmente se optimizan para lograr una alta selectividad y rendimiento .

Principales productos formados

Los principales productos formados a partir de las reacciones que involucran RMM 46 dependen de las condiciones de reacción y los reactivos específicos utilizados. Estos productos a menudo se analizan utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN) y la espectrometría de masas (MS) para confirmar su estructura y pureza .

Comparación Con Compuestos Similares

Compuestos similares

RSK2-IN-3: Otro inhibidor selectivo para RSK2.

MSK1-IN-1: Un inhibidor selectivo para MSK1.

PLK1-IN-1: Un inhibidor selectivo para la quinasa similar a polo 1 (PLK1)

Singularidad de RMM 46

RMM 46 es único debido a su alta selectividad y mecanismo de inhibición covalente reversible. Muestra una excelente selectividad para RSK2 sobre otras quinasas como NEK2 y PLK1, lo que lo convierte en una herramienta valiosa para estudiar vías de quinasa específicas .

Propiedades

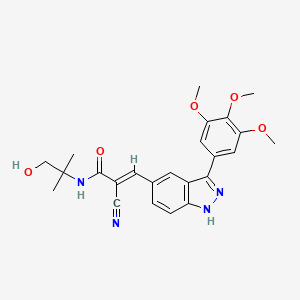

IUPAC Name |

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h6-11,29H,13H2,1-5H3,(H,26,30)(H,27,28)/b16-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCMYBKAZCDQGX-LZYBPNLTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NC(=O)C(=CC1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)NC(=O)/C(=C/C1=CC2=C(C=C1)NN=C2C3=CC(=C(C(=C3)OC)OC)OC)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

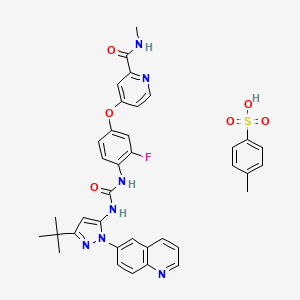

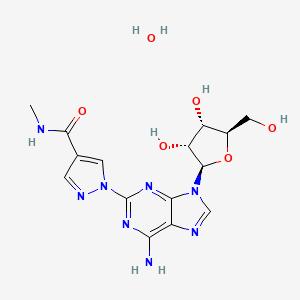

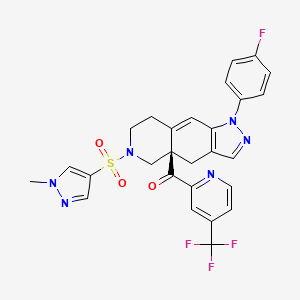

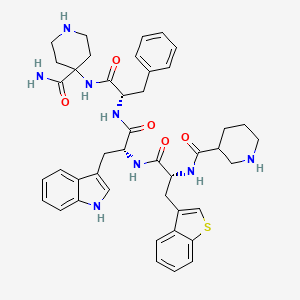

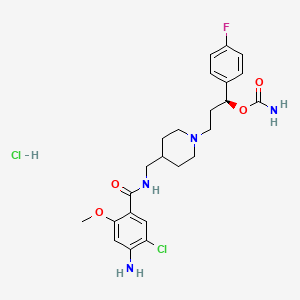

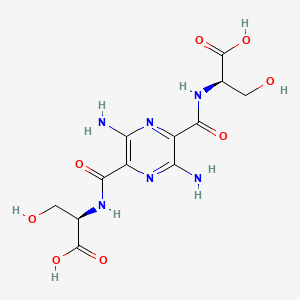

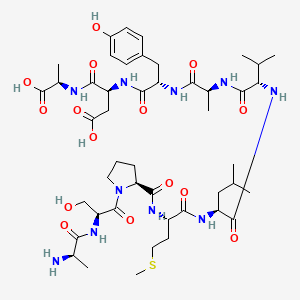

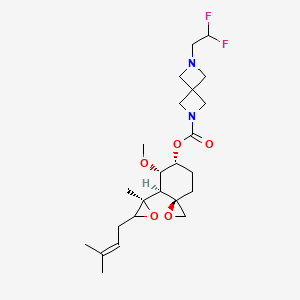

Feasible Synthetic Routes

Q1: How does RMM-46 interact with its target and what are the downstream effects?

A: this compound is a reversible covalent inhibitor designed to target the C-terminal kinase domain of MSK1. [] This inhibition is achieved through a reversible covalent bond formed between the cyanoacrylamide group of this compound and a cysteine thiol within the kinase domain. This binding prevents the activation of MSK and its closely related family member, RSK. Consequently, the phosphorylation of the transcription factor CREB, a downstream target of MSK and RSK, is blocked. [] This inhibition of the MSK/RSK pathway has significant implications for cellular processes regulated by these kinases.

Q2: What is the structural characterization of this compound and how was its binding site identified?

A: While the provided abstracts don't offer specific spectroscopic data or the molecular formula and weight of this compound, they do highlight key structural features. This compound is characterized by a cyanoacrylamide group linked to an indazole scaffold, which is further substituted with a 3,4,5-trimethoxyphenyl group. [] The design of this compound was guided by X-ray co-crystal structures, providing insights into its binding mode within the MSK1 C-terminal kinase domain. []

Q3: What is the SAR (Structure-Activity Relationship) of this compound and how do structural modifications affect its activity?

A: The development of this compound involved a fragment-based design approach. [] Starting with a panel of low-molecular-weight, heteroaryl-substituted cyanoacrylamides, researchers identified an indazole fragment (compound 1 in the study) that exhibited suitable ligand efficiency and selectivity for the MSK/RSK family kinases. [] This fragment was then elaborated to create this compound, demonstrating that specific structural features within the indazole scaffold contribute significantly to its potency and selectivity. Further SAR studies focusing on modifications to the indazole and its substituents could unveil additional insights into optimizing the inhibitory activity and selectivity of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)